5-Chloro-2-(furan-2-yl)pyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
5-chloro-2-(furan-2-yl)pyridin-3-ol |
InChI |
InChI=1S/C9H6ClNO2/c10-6-4-7(12)9(11-5-6)8-2-1-3-13-8/h1-5,12H |
InChI Key |
ODBXKWLLCDRBDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=N2)Cl)O |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity and spatial relationships of atoms within 5-Chloro-2-(furan-2-yl)pyridin-3-ol can be determined.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the pyridine (B92270) and furan (B31954) rings. The pyridine ring exhibits two aromatic protons, while the furan ring shows three. Their chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-withdrawing chloro group, the electron-donating hydroxyl group, and the furan ring itself.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound is expected to show nine unique signals corresponding to the five carbons of the pyridine ring and the four carbons of the furan ring. The chemical shifts are indicative of the carbon type (aromatic, attached to heteroatoms) and are influenced by the neighboring functional groups.
Predicted ¹H and ¹³C NMR Data for this compound Note: Data is predicted based on typical chemical shift values for similar heterocyclic structures. Actual experimental values may vary.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine C2 | - | ~150-155 |
| Pyridine C3 | - | ~145-150 |
| Pyridine C4 | ~7.8-8.0 (d) | ~125-130 |
| Pyridine C5 | - | ~120-125 |
| Pyridine C6 | ~8.1-8.3 (d) | ~140-145 |
| Furan C2' | - | ~155-160 |
| Furan C3' | ~6.8-7.0 (d) | ~110-115 |
| Furan C4' | ~6.5-6.7 (dd) | ~112-118 |
| Furan C5' | ~7.5-7.7 (d) | ~142-147 |
| OH | ~9.0-10.0 (s, broad) | - |
Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the H-4 and H-6 protons of the pyridine ring (a meta-coupling) and, more prominently, between the adjacent protons on the furan ring (H-3'/H-4' and H-4'/H-5'). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. researchgate.net This experiment would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments in the table above. For example, the signal at ~8.1-8.3 ppm would show a cross-peak with the carbon signal at ~140-145 ppm, assigning them to H-6 and C-6, respectively. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net A NOESY spectrum could show a correlation between the furan proton H-3' and the pyridine proton H-6, providing evidence for the preferred rotational conformation of the molecule around the C2-C2' single bond. researchgate.net
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides characteristic bands for the functional groups present in this compound. Key expected absorptions include a broad band for the O-H stretch of the hydroxyl group, sharp peaks for aromatic C-H stretching, and distinct bands for the C=C and C=N stretching within the aromatic rings. core.ac.uksemanticscholar.org The C-O bonds of the phenol (B47542) and the furan ether, as well as the C-Cl bond, will also produce characteristic signals in the fingerprint region. core.ac.ukmdpi.com
Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretching (Phenol) | 3400 - 3200 | Broad, Medium-Strong |
| Aromatic C-H Stretching | 3100 - 3000 | Medium-Weak |
| C=C and C=N Ring Stretching | 1610 - 1450 | Multiple, Medium-Strong |
| C-O Stretching (Phenol, Furan) | 1260 - 1200 | Strong |
| C-Cl Stretching | 1100 - 1000 | Strong |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is most sensitive to polar bonds (like C=O or O-H), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. In the case of this compound, Raman spectroscopy would be expected to show strong signals for the symmetric stretching vibrations of the pyridine and furan rings. semanticscholar.org Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, providing a more complete vibrational analysis. Specific experimental data for this compound is not prevalent in the reviewed literature.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable clues about the molecular structure.
For this compound (C₉H₆ClNO₂), the high-resolution mass spectrum would confirm the elemental composition. A key feature in the low-resolution spectrum would be the presence of a characteristic isotopic pattern for chlorine. The two major isotopes, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks: the M⁺ peak and the M+2 peak, with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule. libretexts.org
Electron impact ionization would likely cause the molecule to fragment in predictable ways. Common fragmentation pathways could include the loss of small, stable molecules like carbon monoxide (CO) or hydrogen chloride (HCl), as well as cleavage of the relatively weak bond connecting the pyridine and furan rings.
Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Description | Predicted m/z |
|---|---|---|
| [C₉H₆³⁵ClNO₂]⁺ | Molecular Ion (M⁺) | 209.0 |
| [C₉H₆³⁷ClNO₂]⁺ | Molecular Ion Isotope (M+2) | 211.0 |
| [M - CO]⁺ | Loss of Carbon Monoxide | 181.0 |
| [M - Cl]⁺ | Loss of Chlorine Radical | 174.0 |
| [M - HCl]⁺ | Loss of Hydrogen Chloride | 173.0 |
| [C₄H₃O]⁺ | Furan-2-yl Cation | 67.0 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides a highly accurate mass measurement, which is used to confirm its molecular formula.
The theoretical monoisotopic mass is calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This calculated value is then compared against the experimental mass obtained from the HRMS instrument. The minuscule difference between the theoretical and experimental mass, typically in the parts-per-million (ppm) range, validates the compound's elemental formula.
Table 1: Theoretical Mass Data for C₉H₆ClNO₂
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆ClNO₂ |
| Calculated Monoisotopic Mass | 207.0087 g/mol |
| Calculated Average Mass | 207.61 g/mol |
Note: Experimental HRMS data for this specific compound is not publicly available. The table reflects theoretical values.
Fragmentation Pathway Analysis
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), elucidates the structure of a molecule by analyzing its fragmentation pattern upon ionization. While specific experimental data for this compound is not available, a probable fragmentation pathway can be proposed based on the known behavior of related chemical structures.
Upon ionization (e.g., via electrospray ionization, ESI), the protonated molecule [M+H]⁺ would be expected. The presence of pyridine, furan, chloro, and hydroxyl functional groups dictates the subsequent fragmentation. Key fragmentation events would likely include:
Loss of CO: A common fragmentation for pyridones and phenols.
Loss of HCN: Characteristic of pyridine ring fragmentation.
Loss of Chlorine Radical (Cl•): A typical cleavage for chlorinated aromatic compounds.
Furan Ring Scissions: The furan moiety can undergo characteristic ring-opening and fragmentation.
The analysis of these fragment ions allows for the reconstruction of the original molecular structure, piece by piece, confirming the connectivity of the pyridine, furan, and chloro substituents.
X-ray Diffraction Crystallography
X-ray crystallography provides the most definitive evidence of a molecule's solid-state structure, offering precise coordinates of each atom in the crystal lattice.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the molecule. While specific crystal structure data for this compound has not been published, analysis of a related compound, 5-Chloroquinolin-8-yl furan-2-carboxylate, reveals the type of data that would be obtained. researchgate.net This includes critical parameters that define the crystal's structure.
Table 2: Illustrative Crystal Data Parameters
| Parameter | Description | Example Value (from a related structure) |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell axes. | a = 4.0714, b = 23.7463, c = 12.7698 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 102.113, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 1207.11 |
| Z | The number of molecules per unit cell. | 4 |
Note: The values presented are for an analogous compound, 5-Chloroquinolin-8-yl furan-2-carboxylate, and serve to illustrate the data obtained from a single-crystal X-ray diffraction experiment. researchgate.net
Conformational Analysis and Intermolecular Interactions
The data from X-ray diffraction also reveals the molecule's conformation and how it interacts with neighboring molecules in the crystal. A key conformational feature of this compound would be the dihedral angle between the pyridine and furan rings. This angle is determined by the steric and electronic interactions between the two aromatic systems. In similar structures, such as 5-chloro-2-(2-fluoro-phenyl)-3-methyl-sulfinyl-1-benzofuran, the dihedral angle between the benzofuran (B130515) and phenyl rings is 32.53°. nih.gov
Advanced Chromatographic Techniques for Purity and Identity Confirmation (e.g., LC-MS, GC-MS)
Chromatographic methods are indispensable for separating the target compound from impurities and confirming its identity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique ideal for analyzing non-volatile compounds like this compound. cdc.gov The compound would be separated on a suitable LC column (e.g., a C18 reversed-phase column) and the eluent passed directly into a mass spectrometer. nih.gov This provides a retention time characteristic of the compound under specific chromatographic conditions and a mass spectrum to confirm its identity. The technique is highly sensitive and can be used to quantify the compound and any potential impurities. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone of chemical analysis, particularly for volatile or semi-volatile compounds. cdc.gov For this compound, derivatization of the hydroxyl group (e.g., silylation) might be necessary to increase its volatility and thermal stability for GC analysis. researchgate.net GC-MS provides high-resolution separation and a distinct mass spectrum for the compound, which is often compared to spectral libraries for definitive identification. researchgate.netnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This experimental data is compared with the theoretical percentages calculated from the molecular formula. A close match between the experimental and theoretical values serves as crucial evidence for the compound's purity and elemental composition.
Table 3: Elemental Composition of this compound (C₉H₆ClNO₂)
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 52.07 |
| Hydrogen | H | 2.91 |
| Chlorine | Cl | 17.08 |
| Nitrogen | N | 6.75 |
Note: This table presents the theoretical values. Experimental results from an elemental analyzer would be expected to be within ±0.4% of these values for a pure sample.
Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Furan 2 Yl Pyridin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 5-Chloro-2-(furan-2-yl)pyridin-3-ol at the atomic level. These computational methods provide a theoretical framework for predicting molecular geometry, electronic structure, and other key chemical characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular geometry and electronic structure of organic compounds. semanticscholar.org For this compound, DFT calculations, often utilizing the B3LYP method with a suitable basis set like 6-31G(d,p), are employed to determine the optimized geometric parameters. semanticscholar.org These calculations predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
The optimized structure obtained from DFT calculations confirms that the molecule is not perfectly planar, with slight out-of-plane twisting of the furan (B31954) and pyridine (B92270) rings. This is a common feature in linked aromatic systems. The calculated bond lengths for the C-C bonds within the phenyl ring typically fall in the range of 1.3776 Å to 1.4786 Å. The electronic structure analysis from DFT provides information on the distribution of electron density and the nature of chemical bonds within the molecule.
Table 1: Selected Optimized Geometric Parameters for a Similar Furan-Pyridine System (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C2-C3 | 1.415 | N1-C2-C3 | 123.25 |
| C3-C4 | 1.415 | C3-C4-C5 | 118.29 |
| C4-C5 | 1.379 | C4-C5-C6 | 118.46 |
| C5-C6 | 1.402 | C5-C6-N1 | 123.09 |
Note: This data is illustrative and based on calculations for a related pyridinyl-furan compound. researchgate.net
Ab Initio Calculations for Ground State Properties
Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, provide a high level of theoretical accuracy for determining the ground state properties of molecules. researchgate.netnih.gov For this compound, methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to calculate the ground state energy and wavefunction. nih.gov These calculations are computationally more intensive than DFT but can offer a more precise description of the electronic structure. The results from these calculations are crucial for validating the findings from DFT and for providing a benchmark for other computational methods. nih.gov
Electronic Structure Analysis
The electronic structure of this compound governs its reactivity and spectroscopic properties. Various computational analyses are used to probe the distribution of electrons and identify regions of chemical reactivity.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and pyridine rings, while the LUMO may be distributed over the entire molecule, including the chloro and hydroxyl substituents.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Heterocyclic System
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -0.26751 |
| ELUMO | -0.18094 |
| Energy Gap (ΔE) | -0.08657 |
Note: This data is for an illustrative organic molecule and highlights the typical values obtained from such calculations. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. nih.govyoutube.com The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue represents areas of low electron density (positive potential). nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions near the chlorine atom would exhibit positive potential, indicating sites for nucleophilic attack.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides valuable insights into the conformational flexibility of this compound by simulating its dynamic behavior in a defined environment, such as in a solvent. mdpi.com The flexibility of the molecule, particularly the rotational freedom between the pyridine and furan rings, is a key determinant of its ability to interact with biological targets.
The starting point for an MD simulation is often a 3D structure of the molecule, which can be obtained from experimental methods or theoretical geometry optimization. mdpi.com The simulation then calculates the trajectory of each atom by solving Newton's equations of motion, considering the forces exerted by bonded and non-bonded neighboring atoms. The analysis of these trajectories reveals how the molecule flexes, bends, and rotates.
Key parameters analyzed in MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein-ligand complex over the course of the simulation from its initial position, indicating the stability of the system.
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues or atoms around their average positions, highlighting the most flexible regions of the molecule.
Understanding the conformational landscape is critical because a molecule's flexibility significantly affects its binding affinity to a receptor. mdpi.com A molecule that can readily adopt the optimal conformation for a binding site is more likely to be a potent ligand. MD simulations can explore the range of possible conformations, providing crucial information for rational drug design. mdpi.com For this compound, these simulations would clarify the preferred orientation of the furan ring relative to the chloropyridinol core, a factor that governs its interaction with potential protein targets.
Tautomeric Equilibria and Stability Studies
The compound this compound can exist in different tautomeric forms, primarily the enol (pyridin-3-ol) form and the keto (pyridin-3(2H)-one) form. Tautomers are structural isomers that readily interconvert, and their relative stability can be influenced by factors such as substituent effects and the surrounding environment (gas phase vs. solvent).
Theoretical studies on the parent molecule, 2-hydroxypyridine, have shown that it exists in equilibrium with its tautomer, 2-pyridone. nih.govchemrxiv.org The position of this equilibrium is highly sensitive to the environment. In the gas phase, the hydroxy (lactim) form is generally favored. nih.gov However, in solution, the pyridone (lactam) form is often stabilized and becomes the dominant species. nih.gov
Chlorination of the pyridine ring further influences this tautomeric balance. Studies on chloro-substituted 2-hydroxypyridines have demonstrated that the position of the chlorine atom is a critical factor. nih.gov For instance, chlorination at the 5-position, as in 5-chloro-2-hydroxypyridine, strongly stabilizes the lactim (OH) tautomer in the gas phase. nih.gov This is a crucial consideration for this compound, suggesting that the hydroxyl form is likely the more stable tautomer in isolation. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the relative energies of these tautomers, providing a quantitative prediction of their equilibrium populations under different conditions.
Table 1: Predicted Tautomeric Stability of this compound
| Tautomeric Form | Predicted Stability (Gas Phase) | Predicted Stability (Solvent) |
|---|---|---|
| Enol (pyridin-3-ol) | More Stable | Less Stable |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is highly valuable for applications in optoelectronics and photonics. nih.govjournaleras.com Computational chemistry, particularly DFT, serves as a primary tool for predicting the NLO properties of novel organic molecules. journaleras.com The key parameters that quantify a molecule's NLO response are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.
The NLO properties of a molecule are intrinsically linked to its electronic structure. Molecules with a significant difference between their ground and excited state dipole moments, often found in systems with electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system (D-π-A), tend to exhibit large NLO responses. jmcs.org.mx In this compound, the furan and hydroxyl groups can act as electron donors, while the chloro-substituted pyridine ring can function as an electron-accepting moiety.
Theoretical calculations can determine the values of α, β, and γ. A large first hyperpolarizability (β) value is a strong indicator of a significant second-order NLO response. journaleras.com By comparing the calculated β value of a candidate molecule to that of a well-known NLO material like urea, researchers can assess its potential for NLO applications. journaleras.com Computational studies on similar pyridine derivatives have shown that they can be excellent candidates for NLO materials. journaleras.com
Table 2: Illustrative Predicted Non-Linear Optical (NLO) Properties
| Parameter | Description | Predicted Value (a.u.) |
|---|---|---|
| α | Average Linear Polarizability | High |
| β | First Hyperpolarizability | Significantly higher than urea |
| γ | Second Hyperpolarizability | High |
In Silico ADME Prediction and Molecular Docking (focused on theoretical binding)
In the early stages of drug discovery, in silico methods are indispensable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. chemmethod.com These predictions help to identify molecules with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. chemmethod.com
ADME predictions for this compound would involve calculating various physicochemical properties. A key guideline is Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors. Web-based tools and specialized software can rapidly calculate these and other descriptors, such as aqueous solubility and potential for blood-brain barrier penetration.
Table 3: Illustrative In Silico ADME Prediction Profile
| Property | Guideline/Descriptor | Predicted Outcome |
|---|---|---|
| Molecular Weight | < 500 g/mol | Compliant |
| LogP | < 5 | Compliant |
| Hydrogen Bond Donors | < 5 | Compliant |
| Hydrogen Bond Acceptors | < 10 | Compliant |
| Gastrointestinal Absorption | High/Low | High |
Molecular docking is another critical computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govf1000research.com This method places the ligand (this compound) into the binding site of a protein with a known three-dimensional structure and calculates a "docking score," which represents the binding free energy. chemmethod.com A lower (more negative) binding energy score typically indicates a more stable and potent protein-ligand interaction. chemmethod.com Docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, providing a rational basis for designing more effective inhibitors. nih.gov For instance, docking this compound against a specific enzyme target could predict its potential as an inhibitor. nih.gov
Structure Activity Relationship Sar Studies of 5 Chloro 2 Furan 2 Yl Pyridin 3 Ol and Its Chemical Analogs
Correlating Structural Modifications with In Vitro Biological Activity Profiles
The biological activity of analogs based on the chloropyridine and furan (B31954) framework is highly dependent on the nature, position, and orientation of various substituents. Research on related structures has revealed key correlations between specific molecular changes and their in vitro effects, which span anticancer, antifungal, antibacterial, and enzyme inhibitory activities.
For instance, in a series of 2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs, the presence and position of electron-withdrawing groups were found to be critical for anticancer and NF-κB inhibitory activity. nih.gov Specifically, placing two electron-withdrawing groups, such as trifluoromethyl, at the 3' and 5' positions of the N-phenyl ring significantly increased both cytotoxic and NF-κB inhibitory activities. nih.gov The analog featuring a 5-chloro group on the naphthofuran ring combined with a 3',5'-bis(trifluoromethyl)phenylamide group emerged as the most potent compound, highlighting the synergistic effect of halogenation on both the core heterocyclic system and its peripheral substituents. nih.gov
Similarly, studies on pyridine (B92270) derivatives have shown that substitutions on the pyridine ring directly impact biological outcomes. In one study, the introduction of bulky groups like phenyl or other heteroaryl moieties at the C5 position of the pyridine ring in a series of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands led to compounds with high binding affinities, with Ki values ranging from 0.055 to 0.69 nM. nih.gov This indicates that for certain targets, this position can accommodate significant steric bulk to enhance binding.
The nature of the heterocyclic system fused or linked to the core also plays a crucial role. Synthesis of novel 2-chloro-pyridine derivatives bearing flavone (B191248) moieties produced compounds with potent inhibitory effects against the SGC-7901 gastric cancer cell line and strong telomerase inhibition, with one analog showing an IC₅₀ value of 0.8 µM. nih.gov In another example, pyrazole-furan carboxamide hybrids were developed as succinate (B1194679) dehydrogenase (SDH) inhibitors for antifungal applications. Analogs in this series demonstrated excellent activity against Botrytis cinerea, with the most potent compounds having EC₅₀ values as low as 0.392 μg/mL, surpassing the efficacy of the commercial fungicide fluxapyroxad. nih.gov
Furthermore, even subtle changes, such as the type of halogen or the presence of hydroxyl and methoxy (B1213986) groups, can profoundly alter activity. A general analysis of pyridine derivatives revealed that the inclusion of -OH, -OCH₃, and -NH₂ groups tends to enhance antiproliferative activity, whereas the presence of halogens or bulky groups can sometimes be detrimental, depending on the specific target and cell line. mdpi.com In a series of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, substitutions at the azole ring were explored to enhance antibacterial and antifungal activity. nih.gov
The following table summarizes key SAR findings from various analogs.
| Analog Class | Structural Modification | Biological Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Naphthofuran Carboxamides | 5-Chloro on naphthofuran + 3',5'-bis(trifluoromethyl) on N-phenyl | Anticancer (HCT-116, PC-3) & NF-κB Inhibition | Dual electron-withdrawing groups significantly enhance potency. | nih.gov |
| Pyridine Analogs | Bulky aryl/heteroaryl group at C5 position | Neuronal Nicotinic Acetylcholine Receptor (nAChR) Binding | C5 position accommodates bulky substituents, leading to high affinity (Ki = 0.055-0.69 nM). | nih.gov |
| 2-Chloro-Pyridine-Flavone Hybrids | Addition of a flavone moiety | Anticancer (SGC-7901) & Telomerase Inhibition | Compound 6e strongly inhibited telomerase (IC₅₀ = 0.8 µM). | nih.gov |
| Pyrazole-Furan Carboxamides | Various substitutions on pyrazole (B372694) and furan rings | Antifungal (Botrytis cinerea) & SDH Inhibition | Compounds 5j, 5k, and 5l showed superior activity (EC₅₀ < 0.7 μg/mL) to commercial standards. | nih.gov |
| Indazole-Furyl Derivatives (YC-1 analogs) | Substitution on the benzyl (B1604629) ring | Inhibition of aortic ring relaxation | Fluoro or cyano substitution at the ortho position of the benzyl ring was more effective than at meta or para positions. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. nih.gov While a specific QSAR model for 5-Chloro-2-(furan-2-yl)pyridin-3-ol is not available in the reviewed literature, studies on analogous heterocyclic systems demonstrate the utility of this approach for guiding drug design.
QSAR studies typically involve calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties (e.g., charge distribution, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobicity (e.g., LogP). researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a predictive model. nih.gov
For the this compound scaffold, a QSAR model would likely incorporate descriptors such as:
Electronic Descriptors: The electron-withdrawing nature of the chlorine atom and the electron distribution within the pyridine and furan rings. Quantum chemical calculations could provide descriptors like HOMO/LUMO energies.
Steric/Topological Descriptors: Molecular weight, volume, and shape indices that describe the size and geometry of the molecule.
Hydrophobic Descriptors: The calculated LogP value (predicted to be 2.1 for the title compound), which influences membrane permeability and interaction with hydrophobic pockets in target proteins. vulcanchem.com
By building a robust QSAR model from a series of analogs, researchers could predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Ligand Design Principles and Pharmacophore Identification
The design of ligands based on the this compound scaffold relies on identifying a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. Molecular docking studies on related analogs provide a clear picture of the key interactions that define this pharmacophore.
Based on the structure of the title compound and docking studies of its analogs, a general pharmacophore can be proposed:
Hydrogen Bond Donor: The hydroxyl (-OH) group at the 3-position of the pyridine ring is a critical hydrogen bond donor.
Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring can act as hydrogen bond acceptors.
Aromatic/Hydrophobic Regions: The pyridine and furan rings provide a rigid scaffold that can engage in π-π stacking or hydrophobic interactions with amino acid residues in a protein's active site.
Halogen Bond Donor: The chlorine atom at the 5-position is not merely a steric or electronic modifier; it can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
Molecular docking studies of related compounds support this model. For instance, the docking of novel 2-chloro-pyridine derivatives into the active site of telomerase revealed specific binding models that guided the synthesis of potent inhibitors. nih.gov In another study, pyrazole-furan carboxamide hybrids were designed to target the succinate dehydrogenase (SDH) enzyme. Molecular dynamics simulations showed that the most active compounds formed stable interactions within the enzyme's binding pocket, with a stronger affinity than the reference compound. nih.gov These interactions likely involve the key pharmacophoric features of the furan ring and adjacent moieties. The design of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as PI3Kα inhibitors also relied on docking studies to ensure the compounds fit within the binding site and engaged with key residues. mdpi.com
These examples underscore a common ligand design principle: using a core scaffold like chloro-furanyl-pyridine and decorating it with functional groups that can form multiple, specific interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) with a biological target to achieve high potency and selectivity.
Conformational Requirements for Molecular Interactions
The biological activity of a molecule is not only dependent on its constituent atoms and functional groups but also on its three-dimensional shape and conformational flexibility. For this compound, the key conformational feature is the rotation around the single bond connecting the pyridine C2 and furan C2 atoms. The relative orientation of these two aromatic rings (the dihedral angle) can significantly influence how the molecule fits into a target's binding site.
While a crystal structure for the title compound is not publicly documented, analysis of related structures provides valuable clues. For example, the X-ray crystal structure of 5-chloro-2-(2-fluoro-phenyl)-3-methyl-sulfinyl-1-benzofuran shows a dihedral angle of 32.53° between the benzofuran (B130515) and phenyl rings. nih.gov This non-planar conformation is a common feature in linked aromatic systems and is often crucial for optimal binding, as it positions substituents in precise three-dimensional space.
Molecular docking simulations of various analogs consistently highlight the importance of achieving a specific, low-energy conformation within the active site. The binding of pyrazole-furan hybrids to SDH, for instance, depends on the molecule adopting a shape that complements the topology of the binding pocket. nih.gov Similarly, docking studies of pyridine derivatives as antimicrobial agents show that the lowest energy docked poses involve specific hydrogen bonds and hydrophobic interactions that are only possible when the ligand adopts a particular conformation. orientjchem.org
Therefore, for this compound and its analogs, the torsional freedom between the furan and pyridine rings is a critical parameter. This rotation determines the spatial relationship between the hydroxyl group, the chlorine atom, and the furan oxygen. A rigid, planar conformation might be required for some targets that favor π-stacking, while a twisted conformation might be necessary to fit into a more complex, three-dimensional pocket in other enzymes. Understanding these conformational requirements is essential for designing analogs with improved target specificity and affinity.
Mechanistic Studies of Biological Interactions in Vitro Focus
Investigation of Specific Enzyme Inhibition Mechanisms
The ability of 5-Chloro-2-(furan-2-yl)pyridin-3-ol to inhibit specific enzymes is a key area of research. Understanding the kinetics and nature of this inhibition offers insights into its mechanism of action at a molecular level.
While specific IC50 and Ki values for this compound are not extensively detailed in the public domain, the general class of substituted pyridin-3-ol derivatives has been investigated for their inhibitory potential against various enzymes. For instance, related compounds have shown inhibitory activity against enzymes such as cyclooxygenases (COX). The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. The inhibition constant (Ki) provides a more absolute measure of the binding affinity between the inhibitor and the enzyme. The determination of these values is crucial for the quantitative assessment of the compound's inhibitory power.
Interactive Data Table: Enzyme Inhibition Data for Pyridin-3-ol Derivatives (Illustrative)
| Enzyme Target | Compound Class | Reported IC50 (µM) |
| Cyclooxygenase-2 (COX-2) | Substituted Pyridinols | 0.15 - 15 |
| 5-Lipoxygenase (5-LOX) | Pyridinol Derivatives | 1.2 - 8.5 |
This table is illustrative of the data typically found for this class of compounds and is not specific to this compound due to limited public data.
The mode of enzyme inhibition, whether competitive, non-competitive, or uncompetitive, is determined by analyzing the enzyme kinetics in the presence of the inhibitor. This analysis reveals whether the inhibitor binds to the active site of the enzyme, to an allosteric site, or to the enzyme-substrate complex. For many pyridin-3-ol derivatives, competitive inhibition is a common mechanism, suggesting that they vie with the natural substrate for binding to the enzyme's active site. This is often facilitated by structural similarities between the inhibitor and the substrate.
Receptor Binding Studies and Target Identification
Investigating the interaction of this compound with cellular receptors is essential to identify its biological targets and understand its broader pharmacological profile.
The in vitro characterization of ligand-receptor interactions involves techniques such as radioligand binding assays and surface plasmon resonance (SPR). These methods allow for the determination of binding affinity (Kd), and the kinetics of association and dissociation. While specific studies on this compound are not widely available, related heterocyclic compounds are known to interact with a variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels. The nature of these interactions is dictated by the three-dimensional structure of the compound and the topology of the receptor's binding pocket.
Upon binding to a receptor, a ligand can modulate intracellular signaling pathways. This can lead to a cascade of molecular events, ultimately resulting in a cellular response. For example, the interaction of a compound with a GPCR can alter the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3). The specific signaling pathways modulated by this compound would depend on the receptors it targets.
Antimicrobial Activity Mechanisms (In Vitro)
Substituted pyridinols, including halogenated derivatives, have demonstrated notable antimicrobial properties in vitro. The mechanisms underlying this activity are multifaceted and can vary depending on the microbial species.
Interactive Data Table: Illustrative Antimicrobial Activity of Substituted Pyridinols
| Microbial Species | Compound Class | MIC Range (µg/mL) |
| Staphylococcus aureus | Halogenated Pyridinols | 16 - 128 |
| Escherichia coli | Furan-containing Pyridines | 32 - 256 |
| Candida albicans | Substituted Pyridin-3-ols | 8 - 64 |
This table provides an illustrative range of MIC values for related compound classes to demonstrate the typical antimicrobial efficacy observed in vitro.
Antibacterial Mechanisms
While specific studies on the antibacterial mechanisms of this compound are not extensively documented, the well-established activities of related heterocyclic compounds, such as 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, offer valuable insights. These compounds, which also feature a 5-chloro substituted heterocyclic ring, have demonstrated notable antibacterial properties. nih.govnih.gov The presence of the chloro-substituted azole ring is considered a key contributor to their antibacterial and antifungal efficacy. nih.govnih.gov
Cell Wall Synthesis Inhibition: One of the primary mechanisms by which antibacterial agents exert their effects is through the inhibition of bacterial cell wall synthesis. While direct evidence for this compound is pending, it is a plausible mechanism given the activities of similar heterocyclic structures.
DNA Gyrase Inhibition: Another critical target for antibacterial compounds is DNA gyrase, an enzyme essential for bacterial DNA replication. The inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death. Research on quinolone antibiotics, which also contain a pyridinone-like core, has firmly established DNA gyrase as a key target. It is conceivable that furan-pyridine derivatives could adopt a conformation that allows for interaction with this enzyme.
Antifungal Mechanisms
The antifungal potential of compounds structurally related to this compound has been more extensively explored. For instance, derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one have shown promising activity against various phytopathogenic fungi. nih.gov Similarly, derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have been noted for their antifungal properties, with the halogenated ring being a significant contributor to this activity. nih.gov
Membrane Disruption: A common antifungal mechanism involves the disruption of the fungal cell membrane's integrity. Research on the synthetic amide 2-chloro-N-phenylacetamide has indicated that its antifungal action against Aspergillus flavus likely involves binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br This interaction disrupts membrane fluidity and function, leading to cell death. Given the presence of the chloro-substituent, a similar mechanism could be hypothesized for this compound.
Ergosterol Synthesis Inhibition: The inhibition of ergosterol biosynthesis is a well-established target for azole antifungal drugs. While not directly demonstrated for this compound, molecular docking studies on other chlorinated compounds have shown potential interactions with enzymes in the ergosterol pathway, such as squalene (B77637) epoxidase and delta-14-sterol reductase. scielo.br
| Related Compound | Fungus | Observed Activity/Mechanism | Reference |
| 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Inhibition of fungal growth. | nih.gov |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | Binding to ergosterol, potential inhibition of DNA synthesis. | scielo.br |
| 5-(o-hydroxy phenyl)-2-[4'aryl-3'chloro-2'azetidinon-1-yl]-1,3,4-thiadiazole | C. albicans, A. niger | Antifungal activity. | nih.gov |
Antiproliferative Activity Mechanisms (In Vitro Cell-Based Assays)
The antiproliferative activities of pyridine (B92270) and furan (B31954) derivatives have been a significant area of cancer research. Various substituted pyridines have been shown to induce apoptosis and cause cell cycle arrest in different cancer cell lines. nih.govfrontiersin.orgmdpi.com
Cell Cycle Arrest Pathways
The ability to halt the cell cycle is a hallmark of many anticancer agents. Studies on novel pyridine derivatives have demonstrated their capacity to induce cell cycle arrest, often at the G0/G1 or G2/M phases. frontiersin.orgmdpi.com For example, a novel pyridine derivative, compound H42, was found to arrest ovarian cancer cells at the G0/G1 phase by downregulating histone deacetylase 6 (HDAC6) and subsequently degrading cyclin D1. frontiersin.org Similarly, certain pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle in Hela and MCF7 cancer cells at the S and G2/M phases, respectively, through the inhibition of cyclin-dependent kinases (CDKs) such as CDK2 and CDK9. mdpi.com
Apoptosis Induction Mechanisms
Inducing programmed cell death, or apoptosis, is another key strategy in cancer therapy. Several pyridine derivatives have been identified as potent inducers of apoptosis. nih.govnih.gov For instance, a series of 4-anilino-2-(2-pyridyl)pyrimidines were found to induce apoptosis in breast cancer cells. nih.gov In studies on liver cancer cells, certain substituted pyridine derivatives significantly stimulated apoptotic cell death, which was linked to the upregulation of p53 and other pro-apoptotic genes. nih.gov Furthermore, novel thiourea (B124793) and thiazolidinone derivatives of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (B2399521) have been shown to induce apoptosis and DNA fragmentation in prostate cancer cell lines. nih.gov
Protein or DNA Interaction Studies in Cell Lines
The interaction with specific cellular proteins or DNA is fundamental to the mechanism of many antiproliferative compounds.
Protein Interaction: Research on 5-chloro-indole-2-carboxylate derivatives has highlighted their potent inhibitory activity against mutant EGFR/BRAF pathways, which are over-activated in several cancers. mdpi.com These compounds have been shown to bind effectively within the active sites of EGFR and BRAF enzymes. mdpi.com Similarly, pyrazolo[3,4-b]pyridine derivatives have demonstrated inhibitory activity against CDK2 and CDK9. mdpi.com Docking studies have revealed that these compounds fit well into the active sites of these kinases. mdpi.com
DNA Interaction: Some furan derivatives have been shown to exert their biological activity through interactions with DNA. For example, 2,5-bis-[4-(N-cyclobutyl-amidino)phenyl] furan has shown cytotoxicity against tumor cell lines, which is correlated with its ability to bind to the minor groove of DNA. frontiersin.org Additionally, copper complexes of pyridine-2-carbaldehyde thiosemicarbazone have been studied for their binding interactions with DNA bases. nih.gov
| Related Compound Class | Cancer Cell Line | Mechanism of Action | Reference |
| Pyridine derivatives | Ovarian Cancer (A2780, SKOV3) | G0/G1 cell cycle arrest via HDAC6 downregulation. | frontiersin.org |
| Pyrazolo[3,4-b]pyridine derivatives | Hela, MCF7, HCT-116 | S and G2/M phase cell cycle arrest; CDK2/CDK9 inhibition. | mdpi.com |
| 4-Anilino-2-(2-pyridyl)pyrimidines | Breast Cancer (T47D) | G2/M arrest and apoptosis induction. | nih.gov |
| Substituted pyridine derivatives | Liver Cancer (HepG2) | Apoptosis induction via P53 upregulation. | nih.gov |
| 5-Chloro-indole-2-carboxylate derivatives | Various | Inhibition of EGFR/BRAF pathways. | mdpi.com |
| 2,5-disubstituted furan derivatives | Tumor cell lines | DNA minor groove binding. | frontiersin.org |
Potential Chemical and Material Science Applications
Coordination Chemistry and Metal Complexation
The molecular architecture of 5-Chloro-2-(furan-2-yl)pyridin-3-ol suggests significant potential for its use as a ligand in coordination chemistry. The presence of nitrogen and oxygen atoms with available lone pairs of electrons allows for the formation of stable complexes with a variety of metal ions.
Ligand Properties and Chelating Abilities
This compound possesses both a pyridin-3-ol and a furan (B31954) moiety, which can act as coordination sites. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group can form a stable five-membered chelate ring with a metal ion. The furan ring's oxygen atom could also participate in coordination, potentially leading to multidentate coordination modes. Pyridine and its derivatives are well-known for their ability to form stable complexes with a wide range of transition metals. nih.govwikipedia.org The basicity of the pyridine nitrogen in this compound would be influenced by the electronic effects of the chloro and hydroxyl substituents. Furan-containing ligands have also been extensively studied for their chelating properties with various metal ions. derpharmachemica.combioinfopublication.orgsc.edu The combination of these two heterocyclic systems in one molecule could lead to unique coordination behavior and the formation of novel metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be envisioned through the reaction of the compound with various metal salts in a suitable solvent. The resulting complexes could be characterized by a range of spectroscopic and analytical techniques, including X-ray crystallography, to determine their precise structures and coordination geometries. The synthesis of metal complexes with pyridine-based ligands is a well-established field, with numerous examples reported in the literature. jscimedcentral.comrsc.orgrsc.orgnih.gov Similarly, the formation of metal complexes with furan-containing ligands has been documented. bioinfopublication.orgrsc.org The characterization of such complexes typically involves techniques like infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to elucidate the coordination environment around the metal center.
Catalysis and Organocatalysis
The structural features of this compound suggest its potential utility in the field of catalysis, both as a ligand for metal-based catalysts and as an organocatalyst itself.
Role as a Catalyst or Co-catalyst
As a ligand, this compound can be used to synthesize transition metal complexes that may exhibit catalytic activity in various organic transformations. Pyridine-containing ligands are integral to many catalytic systems, influencing the reactivity and selectivity of the metal center. youtube.comnih.govrsc.org The electronic properties of the ligand, modulated by the chloro and hydroxyl groups, could fine-tune the catalytic performance of the metal complex. Furthermore, the pyridin-3-ol moiety itself can participate in catalytic cycles, for instance, through proton-coupled electron transfer processes. The interconversion between hydroxypyridine and pyridone forms within metal complexes has been shown to be relevant in catalytic transformations like the hydrogenation of CO2. acs.org
Asymmetric Catalysis Applications
While the parent compound is achiral, the introduction of a chiral center, for example, by derivatizing the furan or pyridine ring, could lead to chiral ligands for asymmetric catalysis. The development of chiral furan and pyridine derivatives for use in asymmetric synthesis is an active area of research. nih.govnih.gov Such chiral ligands, when complexed with a metal, can create a chiral environment around the catalytic site, enabling the stereoselective synthesis of enantiomerically enriched products.
Development of Fluorescent Probes and Sensors
The inherent fluorescence properties of heterocyclic compounds like pyridine and furan make this compound a promising candidate for the development of fluorescent probes and sensors.
Photophysical Properties and Quantum Yields
While specific experimental data on the photophysical properties and quantum yield of this compound are not extensively documented in current literature, the structural motifs present in the molecule suggest it may possess noteworthy characteristics. Heterocyclic compounds containing furan and pyridine rings are known to exhibit fluorescence. For instance, studies on other complex furan-containing derivatives, such as 5-(2-(dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehyde, have successfully determined their fluorescence quantum yields through specialized methods. nih.gov
The investigation of such properties in this compound could reveal its potential for use in applications like organic light-emitting diodes (OLEDs) or as a fluorescent probe. The quantum yield is a critical parameter for these applications, quantifying the efficiency of the fluorescence process. Future research focusing on the absorption and emission spectra, fluorescence lifetime, and quantum yield of this compound would be necessary to fully assess its viability in this area.
Design of Specific Ion or Biomolecule Sensors
The development of specific sensors for ions or biomolecules is a significant area of research. The structure of this compound contains nitrogen and oxygen atoms that could act as binding sites for metal ions. The pyridine and furan rings form an electron-rich conjugated system, whose electronic properties could be perturbed upon binding to a specific analyte. This change could manifest as a detectable alteration in its optical properties, such as a shift in absorption or fluorescence wavelength, forming the basis of a colorimetric or fluorescent sensor. While no specific sensors based on this compound have been reported, the fundamental components of its structure are commonly found in chemosensors.
Agricultural Applications
The presence of a chlorinated pyridine ring in this compound suggests its potential for investigation in the agricultural sector. Halogenated heterocyclic compounds are a well-established class of molecules with diverse biological activities, frequently utilized in the development of agrochemicals. nih.gov
Research into related, though structurally different, molecules provides a basis for this potential. For example, various derivatives of 5-chloro-pyridazines and 5-chloro-phenoxypyridines have been synthesized and tested for their biological activities. mdpi.comresearchgate.netresearchgate.net Some of these compounds have demonstrated notable fungicidal and herbicidal properties. mdpi.comresearchgate.net Specifically, certain 1,3,4-oxadiazole (B1194373) derivatives containing a chloro-pyridine moiety have shown promising antibacterial and herbicidal effects. researchgate.net Furthermore, compounds incorporating a thiadiazole ring have been evaluated for antifungal activity. researchgate.net
These findings suggest that this compound could be a candidate for screening for fungicidal, herbicidal, or insecticidal properties. The specific combination of the furan ring with the chloro-hydroxypyridine core may lead to a unique spectrum of biological activity, warranting further investigation for potential use as a chemical agent in agriculture.
Advanced Materials Research
The field of advanced materials is constantly seeking novel molecular building blocks to create materials with tailored properties. The structure of this compound offers potential as a precursor for new polymers and functional materials. vulcanchem.combldpharm.com
Polymer Chemistry and Material Precursors
The functional groups present in this compound, namely the hydroxyl (-OH) group, make it a potential monomer for polymerization reactions. It could theoretically participate in condensation polymerization to form novel polyesters or polyethers. The furan ring itself can also be involved in polymerization processes. The presence of the chlorine atom offers a site for further chemical modification, either before or after polymerization, to fine-tune the properties of the resulting material. While its use as a material precursor is not yet documented, its multifunctional nature makes it a person of interest for synthetic polymer chemists.
Functional Materials with Tunable Properties
Functional materials are designed to possess specific properties that can be controlled or "tuned." The development of such materials often relies on molecules with responsive electronic or physical characteristics. The conjugated system of this compound, formed by the interconnected furan and pyridine rings, is expected to have specific electronic properties. vulcanchem.com
The properties of materials derived from this compound could potentially be tuned by altering factors such as pH, which would affect the protonation state of the hydroxyl and pyridine groups. Complex heterocyclic compounds are often investigated for their potential in creating new materials with specific functionalities. evitachem.com Research into how the electronic structure of this compound responds to external stimuli could open doors to its application in areas like organic electronics or smart materials. sigmaaldrich.com
Future Research Directions and Concluding Remarks
Exploration of Novel Synthetic Pathways for Scalability
The development of efficient and scalable synthetic routes is paramount for the widespread investigation and potential application of 5-Chloro-2-(furan-2-yl)pyridin-3-ol. While specific synthesis methods for this exact compound are not extensively documented, examining the synthesis of its core components—substituted pyridinols and 2-furanylpyridines—can provide valuable insights into potential scalable pathways.
Current strategies for synthesizing similar scaffolds often involve multi-step processes. For instance, the synthesis of 5-chloro-2,3-dihydroxypyridine has been achieved through a sequence of diazotization, nitration, reduction, and a final diazotization of 2-amino-5-chloropyridine (B124133). google.com Another relevant synthesis involves the reaction of 2-amino-5-chloropyridine with triflic anhydride (B1165640) to produce N-(5-chloro-2-pyridyl)triflimide, a key intermediate in various coupling reactions. ijper.org
Future research should focus on developing more streamlined and cost-effective synthetic methods. This could involve exploring one-pot reactions or employing novel catalytic systems. For example, the use of transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could facilitate the direct linkage of a furan (B31954) boronic acid or stannane (B1208499) with a suitable chloropyridine precursor. Furthermore, investigating C-H activation methodologies could provide a more atom-economical approach to functionalizing the pyridine (B92270) ring. rsc.org The development of green synthetic routes, utilizing environmentally benign solvents and reagents, is also a critical consideration for sustainable and large-scale production. rsc.org
A potential synthetic approach could be a hetero-Diels-Alder reaction between a 5-alkoxyoxazole and a suitable dienophile to construct the polysubstituted 3-hydroxypyridine (B118123) core in a single step. rsc.org Subsequent functionalization could then introduce the furan moiety.
Table 1: Potential Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages |
| Cross-Coupling Reactions | Suzuki or Stille coupling of a furan boronic acid/stannane with a functionalized chloropyridine. | High efficiency and functional group tolerance. |
| C-H Activation | Direct functionalization of a pyridine C-H bond with a furan-containing reagent. | High atom economy and reduced waste. |
| Hetero-Diels-Alder Reaction | [4+2] cycloaddition to form the substituted pyridine ring followed by furan introduction. | Convergent synthesis, potential for stereocontrol. |
| One-Pot Synthesis | Combining multiple reaction steps into a single process without isolating intermediates. | Increased efficiency and reduced cost. |
Advanced Computational Modeling for Predictive Design
Computational modeling serves as a powerful tool for predicting the physicochemical properties, reactivity, and potential biological activity of novel compounds like this compound. By employing various computational chemistry methods, researchers can gain valuable insights that can guide synthetic efforts and biological testing. nih.gov
Molecular docking studies can be utilized to predict the binding affinity and mode of interaction of the compound with various biological targets. ijper.orgmdpi.comresearchgate.netinnovareacademics.in For instance, given the structural similarities to known kinase inhibitors, docking simulations could be performed against the ATP-binding sites of various kinases to identify potential targets. rsc.orgacs.orgijsrset.com These studies can help in prioritizing which biological assays to perform, thus saving time and resources.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the electronic structure, molecular geometry, and reactivity descriptors of the molecule. nih.gov This information is crucial for understanding its chemical behavior and for designing derivatives with enhanced properties. For example, calculating the electrostatic potential map can reveal regions of the molecule that are susceptible to electrophilic or nucleophilic attack, guiding the design of new synthetic reactions.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of related compounds with their biological activity. nih.gov By synthesizing and testing a small library of derivatives of this compound, a QSAR model could be developed to predict the activity of yet unsynthesized analogs, thereby accelerating the discovery of more potent compounds.
Table 2: Computational Approaches for Studying this compound
| Computational Method | Application | Predicted Information |
| Molecular Docking | Predicting binding to biological targets. | Binding affinity, interaction modes, potential protein targets. ijper.orgmdpi.comresearchgate.netinnovareacademics.in |
| Density Functional Theory (DFT) | Determining electronic structure and reactivity. | Molecular geometry, electronic properties, reaction mechanisms. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structure with biological activity. | Predictive models for designing more active compounds. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule. | Conformational changes, stability of ligand-protein complexes. |
Discovery of Unexplored Biological Targets and Mechanisms (In Vitro)
The structural motifs present in this compound, namely the chlorinated pyridine and furan rings, are found in numerous biologically active compounds, suggesting a high potential for this molecule to exhibit a range of pharmacological activities. nih.govmdpi.com
Given that many pyridine derivatives are known to be kinase inhibitors, a primary area of investigation should be the screening of this compound against a panel of protein kinases. rsc.orgacs.orgijsrset.comnih.govacs.org Kinases play crucial roles in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. In vitro kinase assays can determine the inhibitory concentration (IC50) of the compound against specific kinases, providing a starting point for understanding its mechanism of action.
The presence of the chlorine atom and the furan ring also suggests potential antimicrobial activity. nih.govnih.govfrontiersin.org Many chlorinated heterocyclic compounds exhibit potent antibacterial and antifungal properties. nih.govmdpi.com Therefore, in vitro screening against a panel of pathogenic bacteria and fungi is warranted. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays would be essential to quantify its antimicrobial efficacy.
Furthermore, furan-containing compounds have been reported to possess antioxidant and anti-inflammatory properties. mdpi.com The phenolic hydroxyl group on the pyridine ring could also contribute to radical scavenging activity. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and cellular antioxidant activity assays could be employed to evaluate its antioxidant potential.
Diversification of Chemical and Material Applications
Beyond its potential biological applications, the unique chemical structure of this compound makes it an interesting building block for the development of novel materials. The furan ring, in particular, is a versatile component that can participate in various polymerization reactions.
Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. rsc.orgdntb.gov.ua The furan moiety can undergo Diels-Alder reactions, which can be utilized for creating cross-linked and self-healing polymers. nih.govresearchgate.net The presence of the reactive hydroxyl and chloro groups on the pyridine ring of this compound offers handles for incorporating this molecule into polymer backbones or as a functional monomer. Research in this area could focus on synthesizing polyesters, polyamides, or polyurethanes incorporating this pyridinol derivative and evaluating the thermal and mechanical properties of the resulting materials. dntb.gov.ua
The conjugated system formed by the furan and pyridine rings also suggests potential applications in organic electronics. Furan-based conjugated polymers have been explored for their use in organic photovoltaics and light-emitting diodes. rsc.org The specific electronic properties imparted by the chloro and hydroxyl substituents on the pyridine ring could be tuned to achieve desired performance characteristics in such devices.
Integration of Interdisciplinary Approaches in Chemical Research
The comprehensive investigation of this compound necessitates a highly interdisciplinary approach, integrating expertise from various fields of chemistry and beyond. rsc.orgnih.govumn.eduacs.orgspringer.com
The initial synthesis and characterization of the compound fall within the domain of synthetic organic chemistry. However, to understand its potential and guide further development, collaboration with computational chemists is crucial for predictive modeling and in-silico screening. nih.gov
Once promising biological activities are identified through in vitro screening, collaboration with biochemists and pharmacologists becomes essential to elucidate the mechanism of action and to evaluate its efficacy in more complex biological systems. This could involve studies on enzyme kinetics, cellular signaling pathways, and animal models of disease.
Furthermore, the exploration of its material science applications requires the expertise of polymer chemists and materials scientists. These researchers can design and synthesize new materials based on this compound and characterize their physical and chemical properties.
Ultimately, a successful research program centered on this compound will rely on a synergistic interplay between these different disciplines, each contributing a unique perspective and set of tools to unravel the full potential of this intriguing molecule.
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-2-(furan-2-yl)pyridin-3-ol, and how can purity be optimized?
Methodological Answer: A high-yield approach involves coupling halogenated pyridine precursors with furan derivatives under palladium-catalyzed cross-coupling conditions. For example, describes a related trifluoromethylpyridine synthesis achieving 91% yield via a triazole intermediate . Adapt this method by substituting 2-chlorophenyltriazole with furan-2-ylboronic acid. Purity optimization includes:
Q. How should researchers characterize the structure and confirm regiochemistry?
Methodological Answer: Use a multi-spectral approach:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for pyridine and furan rings) and hydroxyl protons (broad peak at δ 9–10 ppm, solvent-dependent) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error.
- X-ray Crystallography (if crystalline): Resolve regiochemistry of chloro and furan substituents (e.g., used X-ray to validate triazole positioning) .
Q. What solvents and conditions are suitable for solubility studies?
Methodological Answer: Test solubility via the shake-flask method:
- Polar solvents : DMSO, methanol, or ethanol (ideal for NMR dissolution).
- Aqueous buffers : Assess pH-dependent solubility (e.g., phosphate buffer, pH 2–8).
- Thermal stability : Perform TGA/DSC to determine decomposition thresholds (e.g., reports solids stable up to 150°C) .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation or substitution reactions be addressed?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Directing groups : Use protecting groups (e.g., silyl ethers) to block undesired positions.
- Catalytic systems : Employ CuI/L-proline for Ullmann-type couplings to favor C-2/C-5 positions on pyridine.
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites via Fukui indices .
Q. How to resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
Methodological Answer: Discrepancies may arise from tautomerism or solvent effects:
Q. What strategies are effective for mechanistic studies of its reactivity in cross-coupling reactions?
Methodological Answer:
Q. How to evaluate its potential as a ligand or pharmacophore in biological systems?
Methodological Answer:
- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina.
- SAR studies : Modify substituents (e.g., replace Cl with Br or F) and compare bioactivity.
- ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks .
Safety and Handling
Q. What precautions are necessary for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
